molecular formula C15H15N7 B3730274 N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine

N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Cat. No. B3730274
M. Wt: 293.33 g/mol
InChI Key: WDCRUQQWEVRZIO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]quinazolines are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Pyrimidines are also a significant class of compounds with various biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-c]quinazolines often involves aromatic nucleophilic substitution reactions . For example, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Molecular Structure Analysis

The molecular structure of these compounds typically features a fused ring system containing triazole and quinazoline rings . The presence of different substituents on these rings can significantly influence the properties and activities of the compounds.


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically substitution reactions, where different functional groups can be introduced to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents. For example, the presence of different functional groups can influence properties such as solubility, stability, and reactivity .

Mechanism of Action

While the exact mechanism of action can vary depending on the specific compound and its biological target, many [1,2,4]triazolo[1,5-c]quinazolines and pyrimidines exhibit their biological activities through interactions with biological receptors .

Safety and Hazards

The safety and hazards associated with these compounds can also vary depending on their specific structures and properties. Some [1,2,4]triazolo[1,5-c]quinazolines and pyrimidines have been found to exhibit cytotoxicity .

Future Directions

The development of new [1,2,4]triazolo[1,5-c]quinazolines and pyrimidines with improved properties and activities is a promising area of research. This includes the design and synthesis of new compounds, the exploration of their biological activities, and the investigation of their mechanisms of action .

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-9-7-10(2)18-14(17-9)20-15-19-13-11-5-3-4-6-12(11)16-8-22(13)21-15/h3-7,16H,8H2,1-2H3,(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCRUQQWEVRZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NN3CNC4=CC=CC=C4C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Reactant of Route 2
N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Reactant of Route 4
N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine

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